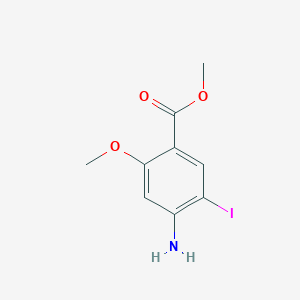

Methyl 4-amino-5-iodo-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSONSDBOHRILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577029 | |

| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137832-56-5 | |

| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Dossier: Physicochemical Properties of Methyl 4-amino-5-iodo-2-methoxybenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-amino-5-iodo-2-methoxybenzoate (CAS No. 137832-56-5). This compound is a key intermediate in the synthesis of various organic molecules, including alkaloids such as clausine and glycozoline.[1] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents a logical workflow for its characterization. All data is presented in a clear, tabular format for ease of reference and comparison.

Core Physical Properties

This compound is a solid at room temperature.[2] The structural and basic chemical information for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 137832-56-5 | [1][2][3] |

| Molecular Formula | C₉H₁₀INO₃ | [1][3][4] |

| Molecular Weight | 307.09 g/mol | [1][3][4] |

| Physical Form | Solid | [2] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 413.995°C at 760 mmHg (Predicted) | [5] |

| Density | 1.748 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.622 (Predicted) | [5] |

| Vapour Pressure | 0 mmHg at 25°C (Predicted) | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing aromatic esters can be applied.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves the use of a melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Logical Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, diethyl ether, and dichloromethane).

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble.

Quantitative Methodology (Thermodynamic Solubility):

-

Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Synthetic and Biological Context

This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the synthesis of certain alkaloids.[1] A related compound, 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester, is an intermediate in a patented method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, highlighting its role in the construction of more complex molecules.

At present, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows within a biological context.

Conclusion

This technical guide provides the currently available physical property data for this compound, primarily from predictive models. While experimental data for key properties such as melting point and solubility are not yet published, standard laboratory protocols have been outlined to facilitate their determination. Further research is warranted to experimentally validate the predicted properties and to explore the potential biological activities of this compound.

References

- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]

- 2. This compound | 137832-56-5 [sigmaaldrich.com]

- 3. 137832-56-5|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate price,buy Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate - chemicalbook [m.chemicalbook.com]

- 5. methyl 4-amino-5-iodo-2-methoxy-benzoate| CAS:#137832-56-5 -Letopharm Limited [letopharm.com]

Methyl 4-amino-5-iodo-2-methoxybenzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-5-iodo-2-methoxybenzoate, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and its application as a versatile building block in medicinal chemistry, particularly in cross-coupling reactions.

Core Compound Data

This compound is an aromatic compound containing an amino, an iodo, a methoxy, and a methyl ester functional group. These features make it a valuable precursor in the development of pharmaceutical agents and other fine chemicals.

| Property | Value | Citation(s) |

| CAS Number | 137832-56-5 | [1][2] |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | [1][2] |

| Appearance | White to tan powder (anticipated) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Precursor Melting Point | 155-159 °C (for Methyl 4-amino-2-methoxybenzoate) | [4] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be effectively carried out via a two-step process starting from the commercially available Methyl 4-amino-2-methoxybenzoate. The first step involves the protection of the amino group, followed by an electrophilic iodination, and subsequent deprotection. A more direct approach, though potentially lower yielding due to side reactions, involves the direct iodination of Methyl 4-amino-2-methoxybenzoate. Below is a detailed protocol for the direct iodination method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction mixture should be protected from light.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 times).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodo group provides a reactive handle for the introduction of various aryl and heteroaryl moieties, enabling the construction of biaryl structures that are prevalent in many biologically active compounds.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

-

Diatomaceous earth (Celite®)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction and Purification: Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the direct biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the scientific literature and commercial applications is that of a chemical intermediate. The biological properties of the final molecules synthesized from this building block are diverse and depend on the specific structural modifications made. Researchers are encouraged to use this compound as a scaffold to generate novel molecules for biological screening.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the reactivity of its iodo group make it an excellent substrate for carbon-carbon bond-forming reactions, enabling the efficient construction of complex molecular architectures. While direct biological data on this compound is limited, its utility as a synthetic building block underscores its importance for researchers and scientists in the pharmaceutical industry.

References

Spectroscopic Profile of Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-amino-5-iodo-2-methoxybenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs. This approach allows for a reliable estimation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the spectra of analogous compounds, including methyl 4-aminobenzoate, methyl 2-methoxybenzoate, and iodinated aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| 3.88 | s | 3H | -OCH₃ |

| 3.85 | s | 3H | -COOCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~158 | C-OCH₃ |

| ~149 | C-NH₂ |

| ~138 | Ar-CH |

| ~112 | Ar-CH |

| ~110 | C-COOCH₃ |

| ~80 | C-I |

| 55.8 | -OCH₃ |

| 52.0 | -COOCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |

| 3000 - 2850 | Medium | C-H Stretch (aromatic and aliphatic) |

| ~1710 | Strong, Sharp | C=O Stretch (ester) |

| ~1600 | Medium | N-H Bend |

| 1580 - 1450 | Medium to Strong | C=C Stretch (aromatic ring) |

| 1250 - 1200 | Strong | C-O Stretch (ester and ether, asymmetric) |

| 1100 - 1000 | Medium | C-O Stretch (ester and ether, symmetric) |

| ~850 | Medium | C-H Bend (aromatic, out-of-plane) |

| ~600 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 307 | High | [M]⁺ (Molecular Ion) |

| 276 | Medium | [M - OCH₃]⁺ |

| 248 | Medium | [M - COOCH₃]⁺ |

| 180 | High | [M - I]⁺ |

| 151 | Medium | [M - I - CO]⁺ |

| 120 | Medium | [M - I - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical chemistry techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A 5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

This comprehensive guide provides researchers and scientists with the expected spectroscopic data and a robust set of experimental protocols for the analysis of this compound. The predictive nature of the data presented herein serves as a valuable reference for the characterization of this and structurally similar compounds in drug discovery and development.

Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of Methyl 4-amino-5-iodo-2-methoxybenzoate. Given the limited specific experimental data for this compound in publicly accessible literature, this document outlines its physicochemical properties based on available information for the compound and its structural analogs. It further details generalized experimental protocols for determining its solubility and stability, and proposes potential degradation pathways based on its functional groups. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.

Core Physicochemical Properties

| Property | This compound | Methyl 4-amino-2-methoxybenzoate |

| CAS Number | 137832-56-5[1] | 27492-84-8 |

| Molecular Formula | C₉H₁₀INO₃[1] | C₉H₁₁NO₃ |

| Molecular Weight | 307.09 g/mol [1] | 181.19 g/mol |

| Appearance | Not specified (likely a solid) | Solid |

| Melting Point | Not specified | 155-159 °C |

| Boiling Point | Not specified | Not available |

| Solubility | Likely soluble in organic solvents like methanol and ethanol. Esters of low molar mass are somewhat soluble in water.[2][3] | Soluble in common organic solvents, such as methanol and ethanol. |

Predicted Solubility Profile

The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar (amino, ester, methoxy) and nonpolar (aromatic ring, iodo group) functionalities.

-

In Water: The presence of amino and ester groups allows for hydrogen bonding with water molecules, suggesting some degree of aqueous solubility.[2][3][4] However, the bulky, hydrophobic iodinated benzene ring will likely limit its overall water solubility. Esters with three to five carbon atoms are considered to have borderline solubility in water.[2]

-

In Organic Solvents: Due to its organic nature, the compound is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[5]

A systematic study of its solubility in a range of pharmaceutically relevant solvents is crucial for its development.

Stability Profile and Potential Degradation Pathways

The stability of a chemical compound is its ability to resist chemical change over time.[6] Stability testing is a critical component of drug development to determine shelf-life and appropriate storage conditions.[7][8][9] The functional groups in this compound—an aromatic amine, a methyl ester, a methoxy ether, and an aryl iodide—are susceptible to several degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 4-amino-5-iodo-2-methoxybenzoic acid and methanol. This is a common degradation pathway for ester-containing compounds.[10]

-

Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[10]

-

Photodegradation: Aromatic iodo compounds and aromatic amines can be sensitive to light, leading to decomposition. Protection from light is a recommended storage condition.[10]

-

Dehalogenation: The carbon-iodine bond may be susceptible to cleavage under certain conditions, such as in the presence of reducing agents or upon exposure to UV light, leading to the formation of Methyl 4-amino-2-methoxybenzoate.

Caption: Experimental workflow for determining the solubility of the compound.

Stability Testing

Stability studies are conducted to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. [6][11] Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology: A forced degradation study is an essential first step. This involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products and pathways.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH).

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the compound at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the compound to light sources as per ICH Q1B guidelines.

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to the various stress conditions for a defined period.

-

At specified time points, withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.

-

Characterize the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate their structures.

The following diagram illustrates a logical workflow for a forced degradation study.

Caption: A general experimental workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and data from related compounds. While specific experimental data is limited, the proposed degradation pathways and detailed experimental protocols offer a clear roadmap for researchers to thoroughly characterize this compound. The successful execution of these studies is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this molecule. It is strongly recommended that comprehensive in-house solubility and stability studies are performed to establish a definitive profile for this compound.

References

- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. japsonline.com [japsonline.com]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. gmpsop.com [gmpsop.com]

- 9. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

Methyl 4-amino-5-iodo-2-methoxybenzoate safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for Methyl 4-amino-5-iodo-2-methoxybenzoate (CAS No: 137832-56-5). The information is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic amine and a benzoic acid ester. It is a solid at room temperature and is primarily used as an intermediate in chemical synthesis.[1]

| Property | Value | Source |

| CAS Number | 137832-56-5 | [1] |

| Molecular Formula | C₉H₁₀INO₃ | [1] |

| Molecular Weight | 307.09 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Density | Data not available | - |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates that it can cause harm if ingested, and may cause irritation to the skin, eyes, and respiratory system.

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene Practices: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep in a dark place and under an inert atmosphere.

-

Recommended storage temperature is between 2°C and 8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the skin and eyes.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

Toxicological Information

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Diagrams

Caption: Workflow for Safe Handling of this compound.

Caption: Decision Tree for Emergency Response to a Chemical Spill.

References

An In-depth Technical Guide on Methyl 4-amino-5-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5-iodo-2-methoxybenzoate is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of various complex organic molecules, including alkaloids and potentially novel pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and detailed experimental protocols for its synthesis. The document also explores its role in medicinal chemistry, supported by quantitative data and visual workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound, with the CAS Number 137832-56-5, is a substituted benzoic acid ester.[1] Its molecular structure, characterized by an amino group, an iodine atom, and a methoxy group on the benzene ring, makes it a versatile precursor in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists and pharmacologists.

History and Discovery

The specific discovery of this compound is not well-documented in publicly accessible literature. However, its emergence is intrinsically linked to the broader history and development of substituted benzamides in medicinal chemistry. The exploration of substituted benzamides as therapeutic agents began in the mid-20th century, leading to the discovery of antipsychotic drugs like sulpiride.[2][3] The synthesis of various halogenated and substituted aminobenzoic acid derivatives became crucial for developing new pharmaceutical compounds with improved efficacy and selectivity. It is highly probable that this compound was first synthesized during these research and development endeavors as a key intermediate for creating novel drug candidates or for structure-activity relationship (SAR) studies.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its precursor, Methyl 4-amino-2-methoxybenzoate, is presented in Table 1.

| Property | This compound | Methyl 4-amino-2-methoxybenzoate |

| CAS Number | 137832-56-5[1] | 27492-84-8 |

| Molecular Formula | C₉H₁₀INO₃[1] | C₉H₁₁NO₃ |

| Molecular Weight | 307.09 g/mol [1] | 181.19 g/mol |

| Appearance | Not explicitly available | White to Orange to Green powder to crystal |

| Melting Point | Not explicitly available | 155-159 °C (lit.) |

| Boiling Point | Not explicitly available | Not explicitly available |

| Solubility | Not explicitly available | Not explicitly available |

Synthesis and Experimental Protocols

Synthesis of the Precursor: Methyl 4-amino-2-methoxybenzoate

A common method for the synthesis of Methyl 4-amino-2-methoxybenzoate involves the methylation of 4-aminosalicylic acid followed by esterification, or the reduction of a nitro-substituted precursor. A high-yield synthesis via catalytic hydrogenation is described below.[5]

Experimental Protocol:

-

Materials: Methyl 2-methoxy-4-nitrobenzoate, 5% Palladium on carbon (Pd/C), Sodium Sulfate (Na₂SO₄), Methanol.

-

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL).

-

Add 5% Pd/C (100 mg) and Na₂SO₄ (100 mg) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture for 1 hour.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the product.

-

-

Yield: Quantitative (600 mg).[5]

-

Product: Methyl 4-amino-2-methoxybenzoate as a white solid.[5]

Iodination of Methyl 4-amino-2-methoxybenzoate

The introduction of an iodine atom at the 5-position of the benzene ring can be achieved using various iodinating agents. A general protocol based on methods for similar substrates is provided below.

Experimental Protocol:

-

Materials: Methyl 4-amino-2-methoxybenzoate, N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

-

Procedure (using N-Iodosuccinimide):

-

Dissolve Methyl 4-amino-2-methoxybenzoate in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of N-Iodosuccinimide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly alkaloids.[1] The presence of the iodo group allows for various cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds. The amino group can be diazotized and replaced, or acylated to introduce further complexity.

Synthesis of Alkaloids

This compound serves as a key building block in the total synthesis of alkaloids like clausine and glycozoline.[1] These natural products often possess interesting biological activities, making their synthesis a target for medicinal chemists.

Intramolecular Arylation Reactions

The intramolecular arylation of boronic acids with this compound provides an efficient method for synthesizing cross-coupled products.[1] This type of reaction is a powerful tool for the construction of cyclic systems.

Logical and Experimental Workflows

The synthesis of this compound follows a logical progression from a readily available starting material. The overall workflow can be visualized as a two-step process.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a strategically important synthetic intermediate with a foundation in the historical development of medicinal chemistry. While specific data on its discovery and physical properties are sparse, its synthetic utility is evident from its role as a precursor to complex alkaloids. The provided synthetic protocols, based on established chemical transformations, offer a reliable pathway for its preparation in a laboratory setting. Further research into the biological activity of this compound and its derivatives may unveil new therapeutic applications, continuing the legacy of substituted benzamides in drug discovery.

References

- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 5. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-amino-5-iodo-2-methoxybenzoate: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics, synthesis, and analytical data for Methyl 4-amino-5-iodo-2-methoxybenzoate. This compound serves as a crucial building block in the development of various pharmaceutical agents. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided.

Core Structural and Physical Characteristics

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀INO₃. Its structure features a benzene ring substituted with an amino group, an iodine atom, a methoxy group, and a methyl ester group. These functional groups make it a versatile intermediate for further chemical modifications in multi-step organic syntheses.

Table 1: Chemical Identification and Physical Properties

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 137832-56-5 |

| Molecular Formula | C₉H₁₀INO₃ |

| Molecular Weight | 307.09 g/mol |

| SMILES | COC1=CC(=C(C=C1C(=O)OC)I)N |

| Boiling Point | 414.0 ± 45.0 °C at 760 mmHg |

| Storage Conditions | 2-8°C, under inert atmosphere |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 | s | 1H | Ar-H |

| 6.52 | s | 1H | Ar-H |

| 4.02 (broad s) | s | 2H | -NH ₂ |

| 3.86 | s | 3H | -OCH ₃ |

| 3.84 | s | 3H | -COOCH ₃ |

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C =O (ester) |

| 158.8 | C -OCH₃ |

| 149.7 | C -NH₂ |

| 139.7 | Ar-C H |

| 110.1 | Ar-C H |

| 108.3 | Ar-C -COOCH₃ |

| 78.3 | C -I |

| 55.9 | -OC H₃ |

| 51.8 | -COOC H₃ |

Table 4: Infrared (IR) Spectroscopy Data (Film)

| Wavenumber (cm⁻¹) | Interpretation |

| 3475, 3375 | N-H stretching (amine) |

| 1705 | C=O stretching (ester) |

| 1614 | N-H bending (amine) |

| 1481 | Aromatic C=C stretching |

| 1292 | C-O stretching (ester/ether) |

| 869, 808 | C-H bending (aromatic) |

Note: Spectroscopic data has been adapted from a public source and may require verification through independent analysis.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic iodination of its precursor, Methyl 4-amino-2-methoxybenzoate.

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)

-

Acetonitrile (dry) or Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure using N-Iodosuccinimide:

-

Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in dry acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-iodosuccinimide (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]

Procedure using Iodine Monochloride:

-

Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in methanol.

-

Add a solution of Iodine Monochloride (1.05 eq) in methanol dropwise to the stirred solution.

-

Continue stirring for 1 hour at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

Purification Protocol

The crude this compound can be purified by column chromatography.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal ratio should be determined by TLC analysis.

Role as a Synthetic Intermediate

This compound is not known for its direct biological activity. Instead, its significance lies in its utility as a key intermediate in the synthesis of more complex, biologically active molecules. For example, it is a precursor in the synthesis of Hsp90β-selective inhibitors, which are being investigated as potential anti-cancer agents.[1]

The following diagram illustrates the logical workflow from a commercially available starting material to a key aniline intermediate used for the synthesis of these inhibitors.

Caption: Synthetic route from a commercial precursor to Hsp90β inhibitors.

References

Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Methyl 4-amino-5-iodo-2-methoxybenzoate is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its strategic placement of amino, iodo, and methoxy functional groups on a benzoate scaffold makes it a valuable synthon for medicinal chemists and researchers in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, synthetic methodologies, and applications in the construction of complex molecular architectures.

Commercial Availability and Key Suppliers

This compound is readily available from a range of commercial chemical suppliers. These companies offer the compound in various purities and quantities, suitable for both research and development purposes. Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and technical specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Sigma-Aldrich | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | ≥97% | Keep in dark place, inert atmosphere, 2-8°C |

| Biosynth | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Not specified[1] |

| BLD Pharm | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Keep in dark place, inert atmosphere, 2-8°C[2] |

| Pharmaffiliates | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | High Purity | Not specified[3] |

| Apollo Scientific | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Not specified |

Note: Purity and storage conditions may vary by supplier and batch. Please refer to the Certificate of Analysis (CoA) for specific details.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 137832-56-5[1][2][3] |

| Molecular Formula | C₉H₁₀INO₃[1][2][3] |

| Molecular Weight | 307.09 g/mol [1][2][3] |

| Appearance | Solid |

| Purity | Typically ≥97% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of Methyl 4-amino-2-methoxybenzoate. A general procedure, adapted from methodologies for similar halogenations, is described below.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Methanol (MeOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate in methanol.

-

To this solution, add iodine and periodic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Application in Cross-Coupling Reactions

The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions are fundamental in drug discovery for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

After completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.

Caption: General workflow for a Suzuki coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Relevance in Drug Discovery: Targeting Dopamine Receptors

Substituted benzamides are a well-established class of compounds known to interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission and are implicated in various neurological and psychiatric disorders. Many antipsychotic drugs are antagonists of D2-like receptors.

The general structure of this compound provides a scaffold that, through further chemical modification (often via cross-coupling reactions at the iodo position and derivatization of the amino group), can be elaborated into potent and selective dopamine receptor ligands.

Caption: Simplified signaling pathway of D2-like dopamine receptors and the inhibitory action of substituted benzamide antagonists.

This pathway illustrates that upon activation by dopamine, D2-like receptors, coupled to the inhibitory G-protein (Gαi/o), inhibit adenylyl cyclase.[] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby modulating the activity of Protein Kinase A (PKA) and subsequent downstream cellular responses. Substituted benzamide antagonists compete with dopamine for binding to the receptor, thereby blocking this signaling cascade. The ability to synthesize diverse libraries of benzamide derivatives using building blocks like this compound is therefore of high value in the development of novel therapeutics targeting dopaminergic systems.

References

An In-depth Technical Guide to the Basic Reactivity of the Amino Group in Methyl 4-amino-5-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic reactivity of the amino group in Methyl 4-amino-5-iodo-2-methoxybenzoate. The document elucidates the influence of electronic and steric effects on the compound's basicity and nucleophilicity. Detailed experimental protocols for key reactions, including acylation, alkylation, and diazotization, are provided. Quantitative data on the impact of substituents on the reactivity of aniline derivatives is summarized to offer a predictive framework for the behavior of the title compound. This guide is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the strategic use of this compound as a versatile chemical intermediate.

Introduction

This compound is a polysubstituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of alkaloids and other biologically active molecules.[1] The reactivity of this compound is largely dictated by the amino group, whose basicity and nucleophilicity are modulated by the electronic and steric influences of the substituents on the aromatic ring. A thorough understanding of these factors is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic pathways. This guide delves into the core principles governing the reactivity of the amino group in this specific molecular context.

Core Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group is central to its chemical character, rendering it both basic and nucleophilic. The availability of this lone pair for donation to an electrophile is influenced by a combination of inductive and resonance effects, as well as steric hindrance from adjacent groups.

Electronic Effects and Basicity

The basicity of an aniline is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The substituents on the aromatic ring of this compound significantly impact the electron density on the amino nitrogen and, consequently, its basicity.

-

Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exerts a dual electronic influence. It has an electron-donating resonance effect (+R) that increases electron density at the para position (where the amino group is located), thereby increasing basicity. However, it also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. For ortho-substituents, the inductive effect is generally more pronounced and tends to decrease basicity.[2][3]

-

Iodo Group (-I): Situated meta to the amino group, the iodine atom primarily exhibits an electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen and reduces basicity.

-

Methyl Ester Group (-COOCH₃): This group is para to the amino group and is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the basicity of the amino group.

The combined influence of these substituents results in the amino group of this compound being significantly less basic than that of aniline (pKa of anilinium ion = 4.6). An estimation of the pKa for the conjugate acid of the title compound can be made using Hammett substituent constants.

Steric Effects

The methoxy group at the ortho position to the amino group introduces steric hindrance, a phenomenon known as the "ortho effect".[4] This steric bulk can impede the approach of electrophiles and reagents to the amino group, thereby slowing down reaction rates compared to unhindered anilines.[5] While the methoxy group is not as sterically demanding as a methyl group, its presence is a critical consideration in planning synthetic transformations.[2][3]

Quantitative Data on Substituent Effects

To provide a quantitative context for the reactivity of this compound, the following table summarizes the Hammett substituent constants (σ) for relevant functional groups. These constants are used in the Hammett equation, log(K/K₀) = σρ, to correlate reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6]

| Substituent | σ (meta) | σ (para) |

| -OCH₃ | 0.11 | -0.24 |

| -I | 0.35 | 0.18 |

| -COOCH₃ | 0.33 | 0.45 |

| -NH₂ | -0.04 | -0.66 |

| -NO₂ | 0.73 | 0.78 |

Data adapted from Schwarzenbach et al.[7]

Key Reactions and Experimental Protocols

The amino group of this compound can undergo a variety of chemical transformations. The following sections provide detailed experimental protocols for some of the most common and synthetically useful reactions.

Acylation

N-acylation is a common reaction to protect the amino group or to introduce new functional moieties.

Experimental Protocol: N-Acetylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.[8]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purification: Purify the product by recrystallization or column chromatography.

Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen. This reaction can be challenging to control and may result in a mixture of mono- and di-alkylated products.

Experimental Protocol: N-Ethylation

-

Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution.

-

Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography to separate the mono- and di-alkylated products from any unreacted starting material.

Diazotization

Diazotization converts the primary amino group into a diazonium salt, which is a versatile intermediate for a wide range of subsequent reactions, including Sandmeyer reactions and azo coupling.

Experimental Protocol: Diazotization and Subsequent Azo Coupling

Part A: Diazotization

-

Preparation of Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq). Stir until the amine is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[9]

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in cold water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[10] Continue stirring for an additional 30 minutes in the ice bath. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling with β-Naphthol

-

Preparation of Coupling Agent Solution: In a separate beaker, dissolve β-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.[10]

-

Coupling Reaction: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[9]

-

Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

-

Isolation: Collect the precipitated azo dye by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Dry the crude product and, if necessary, recrystallize from a suitable solvent like ethanol.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: Factors influencing amino group reactivity.

Caption: Experimental workflow for N-acylation.

Caption: Experimental workflow for diazotization and azo coupling.

Conclusion

The basic reactivity of the amino group in this compound is a nuanced interplay of electronic and steric factors. The presence of multiple electron-withdrawing groups renders the amino group significantly less basic than aniline, while the ortho-methoxy group introduces steric considerations that can influence reaction kinetics. The provided experimental protocols for acylation, alkylation, and diazotization offer a practical foundation for the synthetic manipulation of this versatile intermediate. This guide serves as a valuable resource for researchers, enabling a more informed and strategic approach to the utilization of this compound in the synthesis of complex organic molecules.

References

- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. global.oup.com [global.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the esterification of 4-amino-2-methoxybenzoic acid to yield Methyl 4-amino-2-methoxybenzoate, which is subsequently iodinated at the 5-position. This protocol emphasizes procedural details, reagent specifications, and reaction monitoring to ensure high yield and purity of the final product.

Introduction

This compound is a key building block in the development of various pharmacologically active molecules.[1][2] Its utility stems from the versatile functional groups present on the aromatic ring: an amino group, a methoxy group, a methyl ester, and an iodine atom, which can be readily manipulated for further chemical transformations, such as cross-coupling reactions.[1] This document outlines a reliable and reproducible synthetic route starting from commercially available 4-amino-2-methoxybenzoic acid.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

-

Esterification: Conversion of the carboxylic acid group of 4-amino-2-methoxybenzoic acid to a methyl ester.

-

Iodination: Regioselective introduction of an iodine atom at the position ortho to the amino group and para to the methoxy group.

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This procedure details the Fischer esterification of 4-amino-2-methoxybenzoic acid.

Materials:

-

4-amino-2-methoxybenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methoxybenzoic acid (1 equivalent).

-

Add anhydrous methanol (10-15 mL per gram of starting material).

-

Stir the suspension and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Methyl 4-amino-2-methoxybenzoate as a solid.

Step 2: Synthesis of this compound

This protocol describes the regioselective iodination of Methyl 4-amino-2-methoxybenzoate using N-Iodosuccinimide (NIS). The electron-donating amino and methoxy groups activate the aromatic ring, facilitating electrophilic substitution.[3] The use of a mild iodinating agent like NIS helps to prevent over-iodination and oxidation side reactions that can occur with harsher reagents.[4][5][6]

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (Anhydrous)

-

Dichloromethane

-

Saturated Sodium Thiosulfate Solution

-

Water

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask protected from light, dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in anhydrous acetonitrile (15-20 mL per gram of starting material).

-

Add N-Iodosuccinimide (1.05-1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

| Parameter | Step 1: Esterification | Step 2: Iodination |

| Starting Material | 4-amino-2-methoxybenzoic acid | Methyl 4-amino-2-methoxybenzoate |

| Reagents | Methanol, Sulfuric Acid | N-Iodosuccinimide, Acetonitrile |

| Product | Methyl 4-amino-2-methoxybenzoate | This compound |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀INO₃ |

| Molecular Weight | 181.19 g/mol | 307.09 g/mol |

| Typical Yield | 85-95% | 80-90% |

| Appearance | White to off-white solid[7] | Solid |

| Monitoring Technique | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) |

| Purification Method | Recrystallization | Column Chromatography / Recrystallization |

Experimental Workflow

Caption: Detailed workflow for the synthesis of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

N-Iodosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Organic solvents are flammable. Avoid open flames.

References

Application Notes and Protocols for the Use of Methyl 4-amino-5-iodo-2-methoxybenzoate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] Methyl 4-amino-5-iodo-2-methoxybenzoate is a versatile building block, and its use in Suzuki coupling reactions allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, providing access to a diverse range of complex molecules for drug discovery and development. The iodo-substituent makes it a highly reactive partner in the Suzuki coupling.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

References

Application of Methyl 4-amino-5-iodo-2-methoxybenzoate in PET radiotracer synthesis.

Application Notes and Protocols for PET Radiotracer Synthesis

Topic: Application of Methyl 4-amino-5-iodo-2-methoxybenzoate in PET Radiotracer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile precursor for the synthesis of various molecular probes, including Positron Emission Tomography (PET) radiotracers. Its structure, featuring an aniline, a benzoic acid ester, and an iodo-substituent, provides multiple sites for chemical modification and radiolabeling. This document outlines the potential application of this precursor in the development of a novel PET radiotracer for imaging the dopamine D2 receptor (D2R), a key target in neuroscience and neurodegenerative disease research. We propose the synthesis of [¹¹C]Methyl 4-amino-5-iodo-2-methoxy-N-methylbenzamide ([¹¹C]MIMB), a hypothetical D2R ligand, to illustrate the utility of the parent compound.

The rationale for selecting the dopamine D2 receptor as a target is based on the structural similarities of benzamide derivatives to known D2R antagonists used in PET imaging. The introduction of a carbon-11 labeled N-methyl group is a common and effective strategy for developing PET tracers.

Proposed PET Radiotracer: [¹¹C]MIMB

Chemical Name: [¹¹C]Methyl 4-amino-5-iodo-2-methoxy-N-methylbenzamide

Target: Dopamine D2 Receptor (D2R)

Radionuclide: Carbon-11 (t½ = 20.4 min)

The proposed synthesis involves the N-methylation of a suitable precursor derived from this compound using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Experimental Protocols

Synthesis of the Precursor for Radiolabeling

The immediate precursor for the radiosynthesis of [¹¹C]MIMB is Methyl 4-amino-5-iodo-2-methoxybenzamide. This can be synthesized from this compound via amidation.

Protocol for Precursor Synthesis:

-

Amidation:

-

To a solution of this compound (1 mmol) in methanol (20 mL), add a solution of ammonia in methanol (7 N, 10 mL).

-

Stir the mixture in a sealed pressure vessel at 100°C for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield Methyl 4-amino-5-iodo-2-methoxybenzamide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Radiosynthesis of [¹¹C]MIMB

The radiosynthesis of [¹¹C]MIMB is performed via N-methylation of the precursor, Methyl 4-amino-5-iodo-2-methoxybenzamide, using [¹¹C]methyl triflate.

Protocol for [¹¹C]MIMB Synthesis:

-

Production of [¹¹C]Methyl Triflate:

-

Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.

-

Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.

-

React [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

-

Pass the [¹¹C]CH₃I through a heated column containing silver triflate to yield [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

-

-

¹¹C-Methylation:

-

Trap the gaseous [¹¹C]CH₃OTf in a reaction vessel containing the precursor, Methyl 4-amino-5-iodo-2-methoxybenzamide (0.5-1.0 mg), and a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous DMF, 0.3 mL).

-

Heat the sealed reaction vessel at 80-100°C for 5 minutes.

-

Quench the reaction with an injection of the HPLC mobile phase.

-

-

Purification:

-

Purify the crude reaction mixture using semi-preparative reverse-phase HPLC.

-

Collect the fraction corresponding to [¹¹C]MIMB.

-

-

Formulation:

-

Remove the HPLC solvent under a stream of nitrogen with gentle heating.

-

Reformulate the purified radiotracer in a sterile, pyrogen-free solution (e.g., 10% ethanol in saline) for injection.

-

-

Quality Control:

-

Determine the radiochemical purity and identity of the final product by analytical HPLC.

-

Measure the specific activity of the radiotracer.

-

Perform tests for sterility, pyrogenicity, and residual solvents.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of [¹¹C]MIMB, based on typical values for similar ¹¹C-methylation reactions reported in the literature.

| Parameter | Expected Value |

| Radiochemical Yield | 25-40% (decay-corrected, based on [¹¹C]CO₂) |

| Radiochemical Purity | >98% |

| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) at the end of synthesis |

| Total Synthesis Time | 30-40 minutes from end of bombardment |

Visualizations

Proposed Synthesis Workflow for [¹¹C]MIMB

Caption: Proposed workflow for the synthesis of [¹¹C]MIMB.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified dopamine D2 receptor signaling pathway.

Application Notes and Protocols for the Iodination of Methyl 4-Amino-2-methoxybenzoate

Abstract